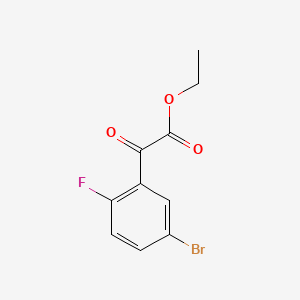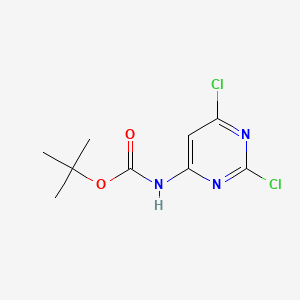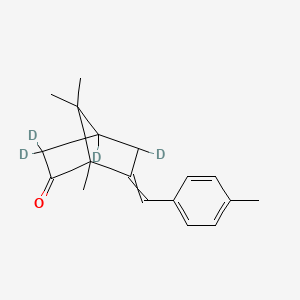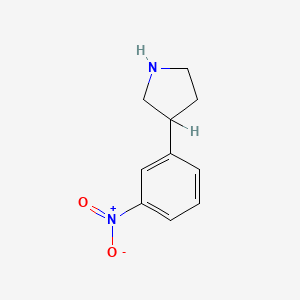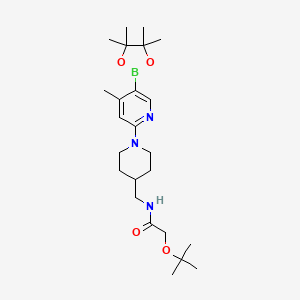![molecular formula C6H3F3N4 B580980 3-(三氟甲基)-[1,2,4]三唑并[4,3-A]吡嗪 CAS No. 486460-20-2](/img/structure/B580980.png)
3-(三氟甲基)-[1,2,4]三唑并[4,3-A]吡嗪
概述
描述
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its diverse biological activities, including antibacterial, antifungal, antidiabetic, and anticancer properties . It serves as a key pharmacophore in various drug discovery programs, making it a valuable scaffold for the development of new therapeutic agents .
科学研究应用
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Key pharmacophore in drugs for treating type II diabetes, cancer, and infectious diseases.
Industry: Utilized in the development of agrochemicals and functional materials.
作用机制
Target of Action
Similar compounds have been shown to exhibit anti-cancer properties , suggesting potential targets within cancer-related pathways.
Mode of Action
It’s worth noting that similar compounds have shown to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound may influence pathways related to apoptosis and cell proliferation .
Result of Action
Similar compounds have shown promising anti-cancer properties, indicating potential cytotoxic effects on cancer cells .
Action Environment
It’s worth noting that the compound should be stored in a sealed, dry environment at room temperature .
生化分析
Biochemical Properties
It has been found to exhibit antibacterial activities This suggests that it may interact with certain enzymes, proteins, and other biomolecules in bacteria, leading to their inhibition or activation
Cellular Effects
Some studies have shown that it has antiproliferative activities against certain cancer cell lines . This suggests that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that it may bind to certain biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine typically involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This multi-component reaction is carried out under mild conditions and provides the desired product in moderate to good yields . Another method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine hydrochloride with isocyanates in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve the use of ethanol, hydrazine hydrate, and 2-chloropyrazine . The reaction mixture is heated and refluxed, followed by the addition of methanesulfonic acid and trifluoroacetic anhydride . The final product is obtained through a series of purification steps, including reduced pressure concentration and separation of organic phases .
化学反应分析
Types of Reactions
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrazine hydrate or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted triazolo[4,3-A]pyrazine derivatives, which exhibit enhanced biological activities .
相似化合物的比较
Similar Compounds
Sitagliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of type II diabetes.
Simmiparib: An investigational anticancer agent.
CPL2009-0031: Another compound with similar pharmacophore used in drug discovery.
Uniqueness
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is unique due to its trifluoromethyl group, which significantly enhances its physicochemical and pharmacological properties . This group improves the compound’s stability, bioavailability, and ability to interact with biological targets .
属性
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRYGAGDPASJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652226 | |
| Record name | 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486460-20-2 | |
| Record name | 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486460-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


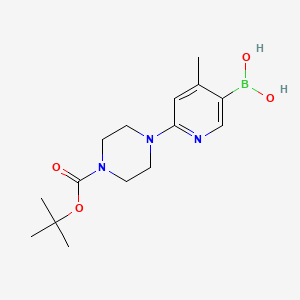
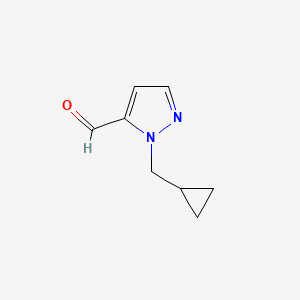
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride](/img/structure/B580903.png)
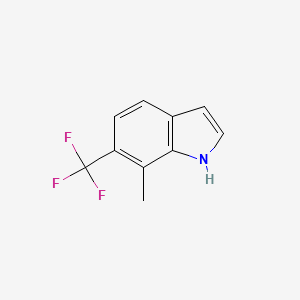
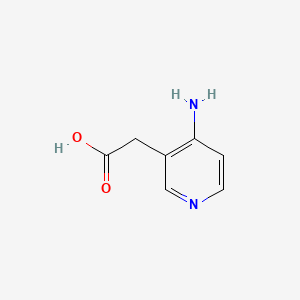
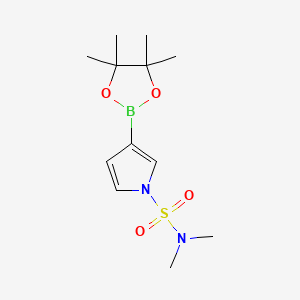
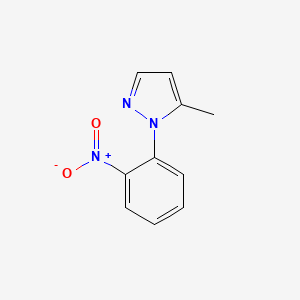
![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)
